3,5-Dinitroanisole
Description
Historical Context and Evolution of Research on Dinitroanisole Isomers
Research into dinitroanisole isomers has evolved significantly since the 19th century, driven by the varying properties and potential applications of each isomer. The historical trajectory began with the synthesis of 2,4-Dinitroanisole (B92663) (DNAN) in 1849. bibliotekanauki.pl Initially, its primary applications were as an insecticide and a component in dyes. bibliotekanauki.pl A critical shift in its research focus occurred during World War II when a shortage of 2,4,6-trinitrotoluene (B92697) (TNT) led Germany to use DNAN as a primary ingredient in the explosive mixture Amatol 40. bibliotekanauki.pl
In the post-war era, research into DNAN continued, particularly within materials science. The compound is now widely studied as an insensitive melt-cast matrix explosive, viewed as a potential replacement for the more sensitive TNT in modern munitions formulations like IMX-101 and IMX-104. bibliotekanauki.plimemg.orgresearchgate.net This focus is due to its lower sensitivity, which enhances the safety of munitions. bibliotekanauki.plimemg.org The synthesis of DNAN has been explored through several routes, including the nitration of anisole (B1667542), the nitration of phenol (B47542) followed by methylation, and the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with sodium methoxide (B1231860). imemg.orgresearchgate.netwikipedia.org
In contrast, the research trajectory for 3,5-Dinitroanisole has been less focused on energetic materials and more on its utility in fundamental organic chemistry. Its synthesis, typically achieved through the nucleophilic substitution of 1,3,5-trinitrobenzene (B165232) with sodium methylate, positions it as a key starting material for creating more complex molecules. acs.org Studies involving this compound often explore its reactivity in nucleophilic aromatic substitution reactions, serving as a substrate for investigating reaction mechanisms and synthesizing novel compounds. acs.org The evolution of research on dinitroanisole isomers thus reflects a divergence based on their substitution patterns, with the 2,4-isomer being prominent in applied materials science and the 3,5-isomer holding significance in synthetic and mechanistic organic chemistry.
Structural Characteristics and Nomenclature within Chemical Literature
This compound is systematically identified in chemical literature under its IUPAC name, 1-methoxy-3,5-dinitrobenzene . nih.gov It is also commonly referred to by various synonyms, which are listed in the table below. Its unique identity is confirmed by its CAS Registry Number: 5327-44-6 . nih.govlookchem.com
The molecule consists of a central benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and two nitro groups (-NO₂). The nitro groups are positioned at the 3 and 5 locations relative to the methoxy group, a meta-substitution pattern that significantly influences the compound's electronic properties and reactivity. The molecular formula for this compound is C₇H₆N₂O₅. nih.govuni.lu
Table 1: Nomenclature and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | 1-methoxy-3,5-dinitrobenzene nih.gov |
| CAS Number | 5327-44-6 nih.gov |
| Molecular Formula | C₇H₆N₂O₅ nih.govuni.lu |
| Synonyms | This compound, Anisole, 3,5-dinitro-, 1,3-Dinitro-5-methoxybenzene, 3,5-Dinitrophenyl methyl ether nih.govlookchem.com |
The physical and chemical properties of this compound have been well-documented in academic literature and chemical databases. It typically appears as colorless to yellow needle-like crystals. lookchem.comnbinno.com Key physical properties are summarized in the following table.
Table 2: Selected Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 198.13 g/mol | nih.gov |
| Melting Point | 105.3 °C | lookchem.com |
| Boiling Point | 335.43 °C (estimate) | lookchem.com |
| Density | 1.558 g/cm³ | lookchem.com |
| Appearance | Colorless needle crystal | lookchem.com |
Research Significance and Interdisciplinary Academic Relevance of Dinitroanisole
The academic significance of this compound stems primarily from its role as a versatile building block in chemical synthesis and as a substrate in mechanistic studies. nbinno.com Its structure, featuring an electron-donating methoxy group and two strongly electron-withdrawing nitro groups, creates a highly electron-deficient aromatic ring, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations.
In the field of synthetic organic chemistry, this compound serves as an important intermediate. nbinno.com It is used in the preparation of other functionalized aromatic compounds. For instance, it has been employed in studies of vicarious nucleophilic substitution (VNS) of hydrogen, a powerful method for C-H functionalization in electron-deficient arenes. Research has shown that the amination of this compound using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide proceeds with high yield and regioselectivity, primarily yielding the ortho-aminated product. acs.org This makes it a valuable tool for creating substituted dinitroaniline derivatives, which are themselves precursors to more complex molecules.
The compound is also utilized in research laboratories for a variety of scientific investigations beyond synthesis. nbinno.com For example, pulse radiolysis studies of aqueous solutions of this compound have been conducted to investigate the kinetics and absorption spectra of its radical anion and other transient species. researchgate.net Such fundamental studies contribute to the broader understanding of reaction kinetics and the behavior of nitroaromatic compounds in different environments.
The interdisciplinary relevance of the dinitroanisole isomer class is notable. While 2,4-Dinitroanisole is a focal point in environmental science and materials engineering due to its use in insensitive munitions and subsequent environmental fate, this compound's relevance is more rooted in core chemistry. researchgate.netarizona.eduresearchgate.net Its predictable reactivity and well-defined structure make it a useful model compound for developing and testing new synthetic methodologies and for educational purposes in demonstrating the principles of aromatic chemistry. It is also used as a starting material in the synthesis of compounds for the pharmaceutical and agrochemical industries. nbinno.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMLGCBMOMNGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063778 | |
| Record name | Benzene, 1-methoxy-3,5-dinitro- | |
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Molecular Weight |
198.13 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-44-6 | |
| Record name | 1-Methoxy-3,5-dinitrobenzene | |
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| Record name | Benzene, 1-methoxy-3,5-dinitro- | |
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| Record name | 3,5-Dinitroanisole | |
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| Record name | Benzene, 1-methoxy-3,5-dinitro- | |
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| Record name | Benzene, 1-methoxy-3,5-dinitro- | |
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| Record name | 3,5-Dinitroanisole | |
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Synthetic Methodologies and Chemical Synthesis of 3,5 Dinitroanisole
Established Synthetic Routes to 3,5-Dinitroanisole
The synthesis of this compound can be approached from different starting materials, each with its own set of advantages and challenges. The two most prominent methods are the direct nitration of an anisole (B1667542) derivative and the nucleophilic aromatic substitution of a trinitrobenzene precursor.
Nitration of Anisole for Dinitroanisole Synthesis
The direct nitration of anisole typically yields a mixture of isomers, with the primary products being 2,4-dinitroanisole (B92663) and 2,6-dinitroanisole (B1268829) due to the ortho- and para-directing nature of the methoxy (B1213986) group. However, the synthesis of this compound through a nitration pathway is achievable by starting with a meta-substituted anisole derivative, such as 3-nitroanisole (B147296). The pre-existing nitro group directs the second nitration to the meta position, leading to the desired 3,5-disubstituted product. Research has shown that the nitration of 3-nitroanisole can produce isomeric tetranitroanisoles, indicating the viability of introducing a nitro group at the 5-position. icm.edu.plsciencemadness.org
Another approach involves the nitration of anisole using specific nitrating agents and conditions that may favor meta-substitution, although this is less common. For instance, nitration of anisole with dinitrogen pentoxide (DNP) in liquefied 1,1,1,2-tetrafluoroethane (B8821072) has been studied, which can lead to a mixture of mono- and dinitrated products. rsc.org However, achieving high selectivity for the 3,5-isomer directly from anisole remains a significant synthetic challenge.
Methoxy-Substitution of Trinitrobenzene Precursors
A more direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution of 1,3,5-trinitrobenzene (B165232). In this reaction, a methoxide (B1231860) source, typically sodium methoxide, displaces one of the nitro groups on the trinitrobenzene ring. orgsyn.org This reaction is facilitated by the strong electron-withdrawing nature of the three nitro groups, which activates the aromatic ring towards nucleophilic attack.
The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727), which also serves as the source of the methoxide ions upon reaction with a base like sodium. orgsyn.org This method generally provides good yields of the desired this compound. orgsyn.org
Reaction Conditions and Parameter Optimization in this compound Synthesis
The successful synthesis of this compound with high yield and purity is highly dependent on the careful control of reaction parameters.
Catalyst Systems and Solvent Effects in Dinitroanisole Formation
In the methoxy-substitution of 1,3,5-trinitrobenzene, the reaction is typically self-catalyzed by the basic conditions generated by the sodium methoxide. The solvent plays a crucial role, with anhydrous methanol being the most common choice as it acts as both the solvent and the reagent source. orgsyn.org The use of absolute methyl alcohol is often specified to minimize side reactions that could be caused by the presence of water. orgsyn.org
For nitration reactions, the choice of catalyst and solvent is critical for directing the regioselectivity. While traditional nitrating mixtures like nitric acid and sulfuric acid are effective for nitration, they strongly favor ortho- and para-isomers in the case of anisole. Research into alternative nitrating systems, such as dinitrogen pentoxide in non-traditional solvents like liquefied tetrafluoroethane, has been explored to alter isomer distributions. rsc.org
Temperature and Pressure Regimes for Optimal Dinitroanisole Yield
Temperature is a critical parameter in the synthesis of this compound. In the methoxy-substitution of 1,3,5-trinitrobenzene, the reaction is often carried out at the boiling point of methanol for a short period, followed by distillation of a portion of the solvent to drive the reaction to completion. orgsyn.org The subsequent cooling of the reaction mixture allows for the crystallization of the product. orgsyn.org
For nitration reactions, temperature control is essential to prevent over-nitration and the formation of by-products. Nitration is often carried out at reduced temperatures to control the exothermic nature of the reaction.
The following table summarizes a typical set of reaction conditions for the synthesis of this compound from 1,3,5-trinitrobenzene.
Table 1: Reaction Parameters for the Synthesis of this compound via Methoxy-Substitution
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 1,3,5-Trinitrobenzene | orgsyn.org |
| Reagent | Sodium Methoxide in Absolute Methyl Alcohol | orgsyn.org |
| Solvent | Absolute Methyl Alcohol | orgsyn.org |
| Temperature | Boiling for approximately 20 minutes | orgsyn.org |
| Pressure | Atmospheric | orgsyn.org |
| Yield | 63-77% | orgsyn.org |
Purification Techniques and Analytical Verification in this compound Preparation
The isolation of pure this compound from the reaction mixture is crucial for its subsequent use. A combination of purification and analytical techniques is employed to achieve and confirm the purity of the final product.
Recrystallization is a primary method for the purification of crude this compound. orgsyn.org Due to its low solubility in hot methyl alcohol, this solvent is effective for removing impurities. orgsyn.org The process often involves the use of decolorizing carbon to remove colored impurities, followed by hot filtration and cooling to induce crystallization. orgsyn.org Multiple extractions of the crude product with hot methanol can be performed to maximize the yield of the pure compound. orgsyn.org Other solvent systems, such as aqueous ethanol, have also been reported for the recrystallization of this compound.
The identity and purity of the synthesized this compound are confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of dinitroanisole isomers and for monitoring the progress of the reaction. nih.govoup.comerdcinnovation.org
Spectroscopic methods are indispensable for structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, confirming the positions of the nitro and methoxy groups on the aromatic ring. nih.govchemicalbook.comspectrabase.com Mass spectrometry (MS) is used to determine the molecular weight of the compound and to provide further structural information through fragmentation patterns. mdpi.com
The following table outlines some of the analytical methods used for the verification of this compound.
Table 2: Analytical Methods for the Verification of this compound
| Technique | Purpose | Typical Observations/Parameters | Source |
|---|---|---|---|
| Recrystallization | Purification | From hot methyl alcohol or aqueous ethanol | orgsyn.org |
| HPLC | Purity Assessment | Reverse-phase columns with acetonitrile (B52724)/water mobile phases | oup.comerdcinnovation.orgsielc.com |
| ¹H NMR | Structural Elucidation | Characteristic chemical shifts for aromatic and methoxy protons | nih.govchemicalbook.comspectrabase.com |
| ¹³C NMR | Structural Elucidation | Distinct signals for each carbon atom in the molecule | nih.gov |
| Mass Spectrometry | Molecular Weight and Structural Confirmation | Determination of the molecular ion peak and fragmentation analysis | mdpi.com |
Reactivity and Reaction Mechanisms of 3,5 Dinitroanisole
Photoinduced Nucleophilic Substitution Reactions Involving 3,5-Dinitroanisole
The photoinduced nucleophilic substitution of this compound (3,5-DINA) has been a subject of detailed mechanistic and kinetic studies. When irradiated with UV light in the presence of nucleophiles, 3,5-DINA undergoes substitution of the methoxy (B1213986) group (OCH₃) to yield 3,5-dinitrophenolate (3,5-DNP). researchgate.netresearchgate.netrsc.org This process is highly dependent on the solvent and the nature of the nucleophile. rsc.org
Triplet State Intermediates in Dinitroanisole Photoreactions
Mechanistic investigations have provided strong evidence that the photoinduced nucleophilic substitution of this compound proceeds via its lowest triplet state (³DINA*). researchgate.netrsc.orgcapes.gov.br Upon photoexcitation, 3,5-DINA transitions to an excited singlet state, which then undergoes intersystem crossing to the more stable triplet state. In aqueous or mixed aqueous-organic solutions, this triplet state is often hydrogen-bonded. researchgate.netrsc.org
The involvement of the triplet state is supported by quenching experiments. Studies using bromide and thiosulfate (B1220275) ions as quenchers in aqueous solutions have demonstrated the quenching of the excited states of nitroaryl ethers, including this compound, lending support to a triplet-mediated SN2Ar* mechanism. capes.gov.br The hydrogen-bonded triplet state is the key reactive intermediate that interacts with nucleophiles, initiating the substitution cascade. researchgate.netrsc.org
Exciplex and Sigma-Complex Formation in Dinitroanisole Phototransformations
The reaction of the excited triplet state of 3,5-DINA with a nucleophile (N), such as hydroxide (B78521) ion (OH⁻) or triethylamine (B128534) (TEA), does not proceed directly to the final product. Instead, it involves the formation of several transient intermediates. researchgate.netrsc.org Spectroscopic studies have identified the formation of an exciplex (E) and two distinct σ-complexes. researchgate.netrsc.org
The hydrogen-bonded triplet state engages in three parallel reactions with the nucleophile:
Formation of an exciplex (E).
Formation of a σ-complex with a C(2)-N bond.
Formation of a σ-complex with a C(4)-N bond.
The two σ-complexes at the C(2) and C(4) positions are transient and revert to the ground state 3,5-DINA molecule. researchgate.netrsc.org The exciplex (E) is considered the immediate precursor to further reactive species. It is proposed that the binding in this exciplex arises from the overlap of lone-pair orbitals on the oxygen of the methoxy group and the nucleophile. researchgate.netrsc.org This exciplex (E) can then transform into a more thermally stable exciplex (Xu) and the radical anion of 3,5-DINA (3,5-DINA⁻). researchgate.netrsc.org The formation of 3,5-DINA⁻ is facilitated in aqueous environments by the clustering of water molecules around the nitro groups, which lowers the activation energy for dissociation. researchgate.netrsc.org The more stable exciplex, Xu, is then attacked at the C(1) position by the nucleophile and water, leading to a σ-complex, which subsequently decomposes to the final product, 3,5-dinitrophenolate. rsc.orgrsc.org
Quantum Yield and Kinetic Investigations of Photoinduced Reactivity
The efficiency of the photoinduced substitution is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed. The quantum yield for the formation of 3,5-dinitrophenolate from this compound is highly dependent on the concentration and type of the nucleophile, as well as the solvent system. researchgate.netrsc.org
Kinetic studies, performed using techniques like flash photolysis spectroscopy over timescales from nanoseconds to seconds, have elucidated the complex reaction pathways. researchgate.netrsc.org In aqueous solutions with high concentrations of sodium hydroxide (NaOH), the quantum yield (Φ) for the formation of 3,5-DNP reaches an asymptotic value of approximately 0.37. rsc.orgrsc.org However, in a mixed solvent system of acetonitrile (B52724) and water (CH₃CN + H₂O, 1:1 by volume), the quantum yield can be significantly higher, reaching values as large as 0.8. rsc.orgrsc.org
When triethylamine (TEA) is used as the nucleophile instead of NaOH, two distinct pathways to the final product are observed. rsc.orgrsc.org One path is initiated by the reaction of the triplet state with residual hydroxide ions present in the solution, following a similar mechanism as with NaOH. The second, more dominant path at higher TEA concentrations, begins with the reaction of the triplet state with TEA to form an exciplex, E(TEA). rsc.orgrsc.org This exciplex can dissociate into the 3,5-DINA anion and the TEA radical cation (TEA⁺), a route that becomes less significant at lower TEA concentrations. rsc.orgrsc.org
Table 1: Quantum Yields (Φ) for 3,5-Dinitrophenolate Formation
| Nucleophile/Solvent System | Quantum Yield (Φ) | Reference |
| High concentration NaOH in H₂O | ~ 0.37 | rsc.org, rsc.org |
| CH₃CN + H₂O (1:1 by volume) | up to 0.8 | rsc.org, rsc.org |
Electrophilic and Nucleophilic Transformations of Dinitroanisole Isomers
Direct Amination by Hydrazinium Salts and Regioselectivity
The proposed mechanism involves the deprotonation of TMHI by the strong base to form trimethylammonium imide. This imide then acts as a nucleophile, adding to the electron-deficient aromatic ring of this compound to form σ-adducts at either the ortho or para positions. Subsequent base-induced elimination of trimethylamine, followed by acidification during workup, leads to the formation of the corresponding amino-3,5-dinitroanisole isomers. The preference for ortho-substitution is thought to be related to the greater thermodynamic stability of the ortho σ-complex intermediate. acs.org
Table 2: Regioselectivity of Direct Amination of this compound with TMHI
| Product Isomer | Position of Amination | Isomer Ratio | Reference |
| 2-Amino-3,5-dinitroanisole | ortho | ~9 | acs.org, nih.gov |
| 4-Amino-3,5-dinitroanisole | para | 1 | acs.org, nih.gov |
Vicarious Nucleophilic Substitution of Hydrogen in Dinitroanisole Systems
The direct amination of this compound with agents like 1,1,1-trimethylhydrazinium (B8733633) iodide is a classic example of a Vicarious Nucleophilic Substitution (VNS) of hydrogen. acs.orgnih.gov The VNS reaction is a powerful method for the nucleophilic substitution of hydrogen atoms in electrophilic aromatic and heteroaromatic rings. organic-chemistry.org It utilizes nucleophiles (carbanions or other nucleophilic species) that contain a leaving group at the nucleophilic center. organic-chemistry.org
In the context of this compound, the aromatic ring is highly activated towards nucleophilic attack by the two electron-withdrawing nitro groups. The attacking nucleophile, derived from TMHI, adds to a carbon atom bearing a hydrogen atom (at C2, C4, or C6). acs.org The resulting intermediate, a σ-adduct, then undergoes a base-induced β-elimination of the "vicarious" leaving group (in this case, trimethylamine), which re-establishes aromaticity and results in the net substitution of a hydrogen atom. acs.orgorganic-chemistry.org
This methodology provides a direct route to functionalized dinitrobenzene derivatives that might be difficult to access through classical substitution pathways, which typically require a halogen or other good leaving group at the substitution site. organic-chemistry.orgkuleuven.be For this compound, despite the presence of an excess of the aminating reagent, only monoamination is observed; the formation of a diamine product does not occur under these conditions. acs.org
Thermal Decomposition Mechanisms of Dinitroanisole
The thermal decomposition of dinitroanisole isomers, including 2,4-dinitroanisole (B92663) (DNAN), is a complex process involving multiple reaction pathways. While specific studies on this compound are less common, research on the closely related 2,4-dinitroanisole provides significant insights into the governing mechanisms.
The initial steps in the thermal decomposition of dinitroanisole are critical in determining the subsequent reaction cascade and the final products. For 2,4-dinitroanisole, the decomposition process is initiated by the homolysis of the C–NO2 bond, particularly at the ortho position, which is considered the trigger reaction. nih.gov This bond cleavage results in the formation of highly reactive NO2 radicals. nih.gov Another key initial pathway is the rearrangement of the nitro group (–NO2) to a nitrite (B80452) group (–ONO), followed by the breaking of the O–NO bond to release NO. nih.gov Intramolecular and intermolecular hydrogen transfer reactions also play a role in the initial decomposition stages. nih.gov
Upon heating, dinitroanisole melts and then begins to evaporate. bibliotekanauki.pl The decomposition can occur in both the liquid and gas phases. bibliotekanauki.pl In the liquid phase, a notable reaction involves a simple bond rearrangement where a hydrogen atom is transferred from the methyl group to the oxygen atom of the methoxy group, leading to the formation of 2,4-dinitrophenol (B41442) (DNP) and CH2. bibliotekanauki.pl
The evolution of gaseous products during the thermal decomposition of 2,4-dinitroanisole has been identified through techniques like thermogravimetric-Fourier transform infrared spectrometry-mass spectrometry (TG-FTIR-MS). The primary gaseous products detected include carbon monoxide (CO), carbon dioxide (CO2), nitrous oxide (N2O), and methanol (B129727) (CH3OH). rsc.org Other significant gaseous species observed are NO, NO2, and formaldehyde (B43269) (CH2O). bibliotekanauki.pl The formation of these gases is a result of the complex series of reactions following the initial bond-breaking events. For instance, the released NO2 can be converted to NO, and the methoxy radical (•OCH3) can be dehydrogenated to form formaldehyde. nih.gov
Table 1: Key Gaseous Products from the Thermal Decomposition of 2,4-Dinitroanisole
| Gaseous Product | Chemical Formula | Reference |
|---|---|---|
| Carbon Monoxide | CO | bibliotekanauki.plrsc.org |
| Carbon Dioxide | CO2 | bibliotekanauki.plrsc.org |
| Nitrous Oxide | N2O | rsc.org |
| Methanol | CH3OH | rsc.org |
| Nitric Oxide | NO | nih.govbibliotekanauki.pl |
| Nitrogen Dioxide | NO2 | nih.govbibliotekanauki.pl |
| Formaldehyde | CH2O | bibliotekanauki.pl |
The molecular structure of dinitroanisole significantly influences its thermal stability and the energy required to initiate decomposition. Compared to the more common explosive 2,4,6-trinitrotoluene (B92697) (TNT), 2,4-dinitroanisole (DNAN) exhibits greater thermal stability. nih.govrsc.org This enhanced stability is attributed to several structural factors, including the absence of an α-hydrogen, the presence of an inactive –OCH3 group, and a lower number of nitro groups. nih.govrsc.orgresearchgate.net The lack of the reactive methyl group seen in TNT reduces the potential for intramolecular reactions that can initiate decomposition.
The activation energy (Ea) for the thermal decomposition of DNAN is consequently higher than that of TNT. nih.govrsc.org Experimental studies using techniques like accelerated rate calorimetry (ARC) and differential scanning calorimetry (DSC) have determined the activation energy for DNAN to be in the range of 61.91 to 71.19 kcal/mol. nih.gov This higher activation energy indicates greater kinetic inertness and confirms the higher thermal stability of DNAN compared to TNT. nih.gov The initial exothermic decomposition temperature for DNAN under adiabatic conditions is approximately 232.0 °C, which is significantly higher than the 200.9 °C for TNT, further underscoring its superior thermal safety. bibliotekanauki.pl
Table 2: Thermal Stability Parameters of 2,4-Dinitroanisole (DNAN) and 2,4,6-Trinitrotoluene (TNT)
| Compound | Activation Energy (Ea) | Initial Exotherm Temperature (Adiabatic) | Reference |
|---|---|---|---|
| 2,4-Dinitroanisole (DNAN) | 61.91 - 71.19 kcal/mol | 232.0 °C | nih.govbibliotekanauki.pl |
| 2,4,6-Trinitrotoluene (TNT) | Lower than DNAN | 200.9 °C | nih.govbibliotekanauki.pl |
In the condensed phase thermal decomposition of 2,4-dinitroanisole (DNAN), bimolecular reactions, particularly oxygen transfer processes, play a dominant role after the initial unimolecular bond cleavages. nih.govrsc.orgresearchgate.net These intermolecular reactions are crucial in the propagation of the decomposition and detonation reactions. nih.govresearchgate.net
Three main types of bimolecular oxygen transfer reactions have been identified (P5, P6, and P7), alongside a bimolecular hydrogen transfer reaction (P8). nih.govresearchgate.net In these oxygen transfer reactions, an oxygen atom from the nitro group of one DNAN molecule is transferred to an adjacent DNAN molecule or its fragments. nih.govresearchgate.net These processes are critical for the subsequent formation of stable final products like H2O, CO2, and N2. researchgate.net
Molecular dynamics simulations have shown that at high temperatures (e.g., 2500 K), bimolecular reactions dominate the detonation of condensed-phase DNAN. researchgate.net Specifically, oxygen transfer reactions account for a significant fraction of these bimolecular events. researchgate.net The frequency of these oxygen transfer reactions increases with temperature, which is attributed to the increased number and mobility of radical fragments like NO2. researchgate.net These bimolecular interactions, especially the oxygen transfers, are key steps that lead to the full decomposition of the material and the release of a large amount of energy. researchgate.net
Influence of Molecular Structure on Thermal Stability and Decomposition Activation Energy
Alkaline Hydrolysis Mechanisms of Dinitroanisole
The alkaline hydrolysis of dinitroanisole isomers is a significant transformation pathway in aqueous environments. The reaction mechanisms have been investigated through experimental and computational studies, particularly for 2,4-dinitroanisole (DNAN).
The alkaline hydrolysis of dinitroanisole proceeds through the formation of a Meisenheimer complex as a key intermediate. osti.govacs.orgnih.gov This occurs via a nucleophilic aromatic substitution (SNAr) mechanism, where a hydroxide ion (OH-) acts as the nucleophile. acs.org The hydroxide ion attacks an electron-deficient carbon atom on the aromatic ring, leading to the formation of a stable anionic σ-complex, known as the Meisenheimer complex. acs.org
Following the formation of the Meisenheimer complex at the C1 carbon, the subsequent steps lead to the formation of dinitrophenolate. The most favorable pathway for the hydrolysis of 2,4-dinitroanisole (DNAN) is a two-step process. osti.govnih.gov After the initial attack by the hydroxide ion to form the Meisenheimer complex, the methoxy group (-OCH3) at the C1 carbon dissociates as a methoxide (B1231860) anion (-OCH3). osti.govnih.gov Concurrently, a proton is shuttled from the hydroxyl group at C1 to the dissociated methoxide anion, resulting in the formation of methanol (CH3OH) and the corresponding dinitrophenolate anion. osti.govnih.gov
Environmental Transformation and Degradation Pathways of Dinitroanisole
Biotransformation Processes of Dinitroanisole
Biotransformation, the chemical alteration of substances by living organisms, is a key process in the environmental degradation of 3,5-Dinitroanisole. Various microorganisms and plants have demonstrated the ability to metabolize this compound through several distinct pathways.
Under anoxic or anaerobic conditions, the primary biotransformation pathway for dinitroanisole involves the reduction of its nitro groups. nih.govnih.gov This process is often mediated by soil microorganisms. nih.gov The initial step typically involves the reduction of one nitro group, leading to the formation of aminonitroanisole intermediates. researchgate.netnih.gov Specifically, the reduction of the ortho-nitro group yields 2-amino-4-nitroanisole (also referred to as 2-methoxy-5-nitroaniline (B165355) or MENA), while reduction of the para-nitro group results in 4-amino-2-nitroanisole (4-ANAN). nih.govpublications.gc.caosti.gov Further reduction can lead to the formation of 2,4-diaminoanisole (B165692) (DAAN). nih.govnih.govpublications.gc.caosti.gov
Studies have shown that in anaerobic soil environments, the primary reaction is the nitroreduction to 2-methoxy-5-nitroaniline (MENA) and, to a lesser extent, 2,4-diaminoanisole (DAAN). nih.gov These aromatic amine products can then undergo further reactions, including coupling to form azo dimers. nih.govnsf.gov The formation of these metabolites is a critical step in the detoxification process, as the resulting amino compounds are generally less toxic and more susceptible to further degradation than the parent dinitroanisole molecule.
Table 1: Key Reductive Metabolites of this compound
| Metabolite Name | Abbreviation | Formation Pathway |
|---|---|---|
| 2-Amino-4-nitroanisole | 2-ANAN / MENA | Reduction of the ortho-nitro group. nih.govnih.govpublications.gc.ca |
| 4-Amino-2-nitroanisole | 4-ANAN | Reduction of the para-nitro group. nih.govpublications.gc.ca |
| 2,4-Diaminoanisole | DAAN | Further reduction of aminonitroanisoles. nih.govpublications.gc.ca |
While reductive pathways dominate in anaerobic conditions, aerobic biodegradation of dinitroanisole has also been observed, particularly by specific microbial strains. Some bacteria are capable of utilizing dinitroanisole as a sole source of carbon and energy, leading to its complete mineralization. tandfonline.comresearchgate.net
A notable example is Nocardioides sp. strain JS1661, which was isolated from activated sludge. tandfonline.com This bacterium can degrade dinitroanisole in various environments, including non-sterile soil and aqueous media. tandfonline.com The degradation pathway initiated by this strain involves the hydrolytic release of methanol (B129727) to form 2,4-dinitrophenol (B41442). tandfonline.com This initial step is followed by the mineralization of 2,4-dinitrophenol to nitrite (B80452) and carbon dioxide. researchgate.net Other bacteria, such as a Bacillus strain, have been shown to transform dinitroanisole to 2-amino-4-nitroanisole under aerobic conditions, although this may be a slower process. nih.gov
The biotransformation of dinitroanisole is facilitated by specific enzymes produced by microorganisms. Two key enzymatic mechanisms are O-demethylation and hydrolase activity.
O-demethylation involves the removal of the methyl group from the anisole (B1667542) structure. In some bacteria, this process converts dinitroanisole into 2,4-dinitrophenol (DNP). nih.govnih.gov This reaction can be catalyzed by enzymes such as cytochrome P-450-dependent O-demethylases or Rieske nonheme iron oxygenases, both of which require oxygen and NAD(P)H. nih.gov
A novel ether hydrolase has been identified in Nocardioides sp. strain JS1661 that catalyzes the cleavage of the ether bond in dinitroanisole. acs.org This enzymatic hydrolysis results in the formation of methanol and 2,4-dinitrophenol. acs.org Isotope fractionation studies suggest that this enzymatic O-demethylation occurs through a nucleophilic substitution reaction at the aliphatic carbon of the methoxy (B1213986) group. acs.org
Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for areas impacted by dinitroanisole. nih.gov Several plant species have demonstrated the ability to take up and metabolize this compound. nih.govmdpi.comresearchgate.netnih.gov For instance, grasses such as big bluestem, Indiangrass, and switchgrass can uptake dinitroanisole into their roots and shoots. researchgate.netnih.gov Vetiver grass has also shown potential for removing dinitroanisole from hydroponic media. mdpi.com
Once inside the plant, dinitroanisole undergoes various metabolic transformations. nih.gov A key detoxification pathway is conjugation with glutathione (B108866), a process facilitated by glutathione S-transferase (GST) enzymes. nih.govtandfonline.comontosight.ai This conjugation increases the water solubility of the compound, which aids in its sequestration and reduces its toxicity. ontosight.ai In addition to glutathione conjugation, plants can also reduce the nitro groups of dinitroanisole to form aminonitroanisoles, similar to microbial pathways. nih.govresearchgate.net These metabolites can then be further conjugated with sugars (glycosylation) and stored within plant tissues. nih.govtandfonline.com
Enzymatic Mechanisms in Dinitroanisole Biotransformation (e.g., O-Demethylation, Hydrolase Activity)
Abiotic Degradation Processes of Dinitroanisole
In addition to biological processes, dinitroanisole can also be degraded by non-biological, or abiotic, factors in the environment, with photolysis being a significant pathway.
Dinitroanisole is susceptible to photolysis, or degradation by light, particularly in the ultraviolet (UV) range. enviro.wiki This process can occur on soil surfaces and in surface water. enviro.wiki The photolytic degradation of dinitroanisole is primarily driven by photo-oxidation. researchgate.net
The breakdown of dinitroanisole through photolysis results in a variety of products. Major products include nitrate (B79036) and nitrite, indicating the cleavage of the nitro groups from the aromatic ring. enviro.wikiresearchgate.net Other identified photoproducts include 2,4-dinitrophenol (DNP), 2-methoxy-5-nitrophenol, and 4-methoxy-3-nitrophenol. enviro.wikiresearchgate.netresearchgate.net The formation of DNP suggests the cleavage of the methyl group, while the methoxy-nitrophenols indicate the displacement of a nitro group. researchgate.netresearchgate.net In some cases, formaldehyde (B43269) and formic acid have also been detected as minor products. osti.govenviro.wiki
Computational modeling of dinitroanisole's bond energies suggests that the C-N bonds of the nitro groups and the C-O bond of the methoxy group are the most susceptible to cleavage by photolysis, which aligns with the observed degradation products. enviro.wiki
Table 2: Photolytic Degradation Products of this compound
| Product | Formation Insight |
|---|---|
| Nitrate | Result of nitro group cleavage. enviro.wikiresearchgate.net |
| Nitrite | Result of nitro group cleavage. enviro.wikiresearchgate.net |
| 2,4-Dinitrophenol (DNP) | Result of methyl group cleavage. enviro.wikiresearchgate.net |
| 2-Methoxy-5-nitrophenol | Result of nitro group displacement. enviro.wikiresearchgate.net |
| 4-Methoxy-3-nitrophenol | Result of nitro group displacement. enviro.wikiresearchgate.net |
| Formaldehyde | Minor product from methoxy group cleavage. enviro.wiki |
| Formic Acid | Minor product. enviro.wiki |
Compound Index
Reductive Degradation of Dinitroanisole by Metallic Reagents and Electron Shuttles (e.g., Fe(II), Mg/Cu Bimetal)
The reductive degradation of dinitroanisole isomers, including 2,4-dinitroanisole (B92663) (DNAN), serves as a crucial pathway for its transformation in anaerobic environments. Metallic reagents, particularly those involving iron, have been extensively studied for their efficacy in this process.
Ferrous iron, Fe(II), associated with minerals is a significant reductant in subsurface environments. acs.orgnih.gov The reduction of DNAN by Fe(II) is a surface-mediated process. osti.govnih.gov For instance, iron(II) monosulfide (FeS) minerals, such as mackinawite, have demonstrated the ability to reduce DNAN under anoxic conditions. osti.govnih.gov The reaction involves the sequential reduction of the nitro groups. Initially, one nitro group is reduced to an amino group, forming intermediates like 2-methoxy-5-nitroaniline (MENA). osti.govnih.gov This is followed by the reduction of the second nitro group to yield 2,4-diaminoanisole (DAAN). osti.govnih.gov The rate of DNAN degradation by Fe(II) has been observed to increase with rising pH levels. capes.gov.br
Bimetallic systems, which pair a primary metal with a catalytic metal, often exhibit enhanced reactivity. Magnesium-based bimetals, such as Mg/Cu, have been shown to be effective in the reductive degradation of DNAN. osti.govnih.gov In these systems, degradation also proceeds through sequential nitroreduction, forming amino-nitro intermediates and ultimately diaminoanisole. osti.govnih.gov The presence of oxygen can influence the reaction, in some cases accelerating the formation of DAAN and even leading to its further degradation. osti.govnih.gov Similarly, iron-copper (Fe/Cu) bimetallic particles have been shown to degrade DNAN under acidic conditions, following pseudo-first-order kinetics. nih.gov The primary degradation pathway is a nitro-to-amino reduction, with aminonitroanisole identified as an intermediate. nih.gov
Table 1: Reductive Degradation of Dinitroanisole by Metallic Reagents
| Metallic Reagent | Key Findings | Intermediates/Products | Citations |
| Fe(II) (associated with minerals) | Surface-mediated reduction. Rate increases with pH. | 2-methoxy-5-nitroaniline (MENA), 2,4-diaminoanisole (DAAN) | osti.govnih.govcapes.gov.br |
| Mg/Cu Bimetal | Enhanced reductive degradation. Oxygen can accelerate the process. | 2-amino-4-nitroanisole, 4-amino-2-nitroanisole, 2,4-diaminoanisole (DAAN) | osti.govnih.gov |
| Fe/Cu Bimetal | Effective under acidic conditions, follows pseudo-first-order kinetics. | Aminonitroanisole | nih.gov |
Advanced Oxidation Processes for Dinitroanisole Transformation (e.g., UV/H₂O₂)
Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants like dinitroanisole. The UV/H₂O₂ system is a prominent AOP where ultraviolet light catalyzes the decomposition of hydrogen peroxide to generate these potent oxidizing agents.
Studies on the degradation of 2,4-dinitroanisole (DNAN) using UV/H₂O₂ have demonstrated its effectiveness. epa.govengineering.org.cn The degradation kinetics can vary depending on the experimental conditions. For example, at higher concentrations of H₂O₂, the degradation of DNAN may follow zero-order kinetics, while at lower concentrations, it can exhibit pseudo-first-order kinetics. epa.govengineering.org.cn The efficiency of the process is influenced by factors such as the initial pH and the dosage of H₂O₂. epa.govengineering.org.cn
The reaction pathway involves the oxidation of DNAN, leading to the formation of various intermediates and ultimately mineralization. epa.govengineering.org.cn Most of the nitrogen in the DNAN molecule is converted to nitrate during the treatment process. epa.govengineering.org.cn While DNAN itself is degraded relatively quickly, the complete mineralization of the resulting organic intermediates to carbon dioxide can occur at a slower rate. epa.govengineering.org.cn
Research has also explored the use of UV light in conjunction with other oxidants. For instance, UV-activated persulfate oxidation has been investigated for the degradation of DNAN. mostwiedzy.pl It is important to note that while AOPs are effective, they can sometimes lead to the formation of other byproducts. mostwiedzy.plosti.gov
Table 2: Advanced Oxidation Processes for Dinitroanisole Transformation
| AOP System | Key Findings | Products | Citations |
| UV/H₂O₂ | Effective degradation, kinetics depend on H₂O₂ concentration. Influenced by pH and H₂O₂ dosage. | Nitrate, Carbon Dioxide | epa.govengineering.org.cn |
| UV/Persulfate | An alternative AOP for DNAN degradation. | - | mostwiedzy.pl |
Environmental Fate and Transport Considerations for Dinitroanisole
The environmental behavior of dinitroanisole is dictated by a combination of its transformation kinetics in water and its interaction with soil and other environmental media.
Transformation Kinetics in Aqueous Environments (e.g., Wastewater, Groundwater)
The persistence and transformation of dinitroanisole in aqueous systems are key to understanding its environmental risk. The kinetics of its degradation are highly dependent on the prevailing chemical conditions.
In alkaline solutions, 2,4-dinitroanisole (DNAN) undergoes hydrolysis. acs.org The rate of this reaction is influenced by pH and temperature. acs.org The proposed mechanism involves the substitution of the methoxy group, leading to the formation of 2,4-dinitrophenolate. acs.org
In the presence of reductants like Fe(II), the transformation kinetics are also significant. The degradation of DNAN by Fe(II) has been shown to follow pseudo-first-order kinetics, with rates increasing at higher pH values. capes.gov.br For example, at a pH of 9, over 90% of an initial 100 μM DNAN solution was reduced within 10 minutes. capes.gov.br
The kinetics of degradation using bimetallic systems have also been quantified. For Mg/Cu bimetals, pseudo-first-order kinetic rate constants for DNAN degradation have been reported to be around 0.119 min⁻¹ in pure aqueous solutions and 0.114 min⁻¹ in wastewater. researchgate.net
Advanced oxidation processes also exhibit specific kinetic profiles. With the UV/H₂O₂ process, the degradation of a 250 ppm DNAN solution to less than 1 ppm was achieved in 3 hours under specific conditions. epa.govengineering.org.cn The reaction kinetics were found to be zero-order at higher H₂O₂ concentrations and pseudo-first-order at lower concentrations. epa.govengineering.org.cn
Table 3: Transformation Kinetics of Dinitroanisole in Aqueous Environments
| Transformation Process | Kinetic Model | Key Influencing Factors | Citations |
| Alkaline Hydrolysis | - | pH, Temperature | acs.org |
| Reduction by Fe(II) | Pseudo-first-order | pH | capes.gov.br |
| Reduction by Mg/Cu Bimetal | Pseudo-first-order | Reagent dose, initial pH | researchgate.net |
| UV/H₂O₂ Oxidation | Zero-order or Pseudo-first-order | H₂O₂ concentration, pH | epa.govengineering.org.cn |
Sorption and Desorption Dynamics in Soil Systems and Environmental Matrices
The mobility and bioavailability of dinitroanisole in the environment are heavily influenced by its sorption to soil particles and other solid matrices.
Studies on 2,4-dinitroanisole (DNAN) have shown that it can be strongly adsorbed by soils. researchgate.net The extent of sorption is often positively correlated with the organic carbon content and cation exchange capacity of the soil, suggesting that organic matter and clay minerals are important sorbents. researchgate.net The sorption of DNAN to soils has been described using both linear and Freundlich isotherm models, with linear adsorption coefficients ranging from 0.6 to 6.3 L/g. researchgate.net
The sorption behavior of DNAN has been compared to that of other nitroaromatic compounds like TNT. researchgate.net Like TNT, DNAN's interaction with soil organic matter is a key factor in its retention. researchgate.net Desorption studies have indicated that the release of sorbed DNAN can be limited, which can affect its long-term fate and availability for degradation. researchgate.netnih.gov
The interaction of DNAN with specific soil mineral components has also been investigated. Batch adsorption experiments with minerals like montmorillonite, birnessite, and goethite have been conducted to understand the fundamental mechanisms of sorption. publish.csiro.au These studies help to elucidate how different soil compositions can influence the transport and fate of DNAN in the subsurface. publish.csiro.au
Table 4: Sorption and Desorption Dynamics of Dinitroanisole
| Soil/Matrix Component | Sorption Characteristics | Key Influencing Factors | Citations |
| Soils | Strong adsorption, fits linear and Freundlich isotherms. Limited desorption. | Organic carbon content, Cation Exchange Capacity | researchgate.netresearchgate.netnih.gov |
| Montmorillonite, Birnessite, Goethite | Adsorption to mineral surfaces. | Mineral surface properties. | publish.csiro.au |
Compound List
Computational and Theoretical Investigations of 3,5 Dinitroanisole
Quantum Chemical Approaches for Dinitroanisole Molecular Structure and Reactivity
Quantum chemical methods, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3,5-Dinitroanisole. These approaches model the electronic structure of the molecule to predict its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It has been applied to study nitroaromatic compounds to understand their structure and stability. While comprehensive computational studies on this compound are less common than for its isomer 2,4-Dinitroanisole (B92663), its structure has been a subject of investigation.
In a study focused on the degree of conjugation of oxygen-containing substituents to an aromatic ring, the crystal structure of this compound was determined experimentally and compared with theoretical calculations. pittdifsoc.org This work highlights the synergy between experimental and computational methods in confirming molecular geometries. The theoretical calculations were performed using DFT at the B3LYP level of theory with a 6-31G* basis set. pittdifsoc.org
DFT calculations are also useful in predicting the outcomes of chemical reactions. For instance, theoretical studies on the nitration of related aromatic compounds suggest that the formation of a 3,5-dinitro isomer can be favored due to the minimization of steric hindrance between the substituents, an insight derived from computational modeling. Furthermore, investigations into the photochemical behavior of this compound have noted a significant increase in the molecule's dipole moment upon electronic excitation, a property that can be calculated using quantum chemical methods and is linked to the enhanced reactivity of certain positions on the aromatic ring. leidenuniv.nl
Table 1: Example of DFT Computational Parameters Used in the Study of this compound
| Parameter | Value/Method |
|---|---|
| Theory Level | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-31G* |
| Software | CRYSTAL98 |
Data sourced from a 2004 conference abstract on the structure of this compound. pittdifsoc.org
Understanding the electronic distribution within a molecule is key to predicting its reactivity. Mulliken population analysis is a method for estimating partial atomic charges from the basis sets used in quantum chemical calculations, providing insight into the electrostatic potential of the molecule. Sites with high negative charges are often susceptible to electrophilic attack, while positively charged sites are prone to nucleophilic attack.
The Fukui function is another powerful descriptor derived from conceptual DFT used to identify the most reactive sites in a molecule. researchgate.net It measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net The function can identify sites susceptible to three types of attack:
Nucleophilic attack (f+) : Where an electron is added.
Electrophilic attack (f-) : Where an electron is removed.
Radical attack (f0) : An average of the previous two.
By calculating these indices for each atom in this compound, one can predict where reactions are most likely to occur. For example, in many nitroaromatic compounds, the oxygen atoms of the nitro groups often exhibit high negative Mulliken charges, and the Fukui function can further pinpoint their reactivity towards electrophiles or radicals. nih.gov While specific, detailed analyses and data tables for Mulliken charges and Fukui functions of this compound are not prevalent in the surveyed literature, these standard computational tools are routinely applied to its isomers and other nitroaromatics to successfully predict their transformation pathways. nih.gov
Density Functional Theory (DFT) Applications to Dinitroanisole
Molecular Dynamics Simulations for Dinitroanisole Processes
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a virtual window into dynamic processes like thermal decomposition and detonation.
The Reactive Force Field (ReaxFF) is a specialized type of force field used in MD simulations that can model the formation and breaking of chemical bonds. researchgate.net This capability makes ReaxFF particularly suited for simulating chemical reactions under extreme conditions, such as the high temperatures and pressures experienced during detonation. rsc.org
Extensive ReaxFF MD simulations have been conducted on 2,4-Dinitroanisole (DNAN) due to its use in insensitive munitions. nih.govicm.edu.pl Although similar studies focusing specifically on this compound were not identified in the searched literature, the methodology applied to DNAN is illustrative of the approach. In these simulations, a supercell of the crystalline material is constructed and subjected to high temperatures (e.g., 2500–3500 K) within an NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble to trigger and observe the decomposition process. icm.edu.pl
Table 2: Typical Simulation Parameters for ReaxFF MD Studies of Dinitroanisole Isomers
| Parameter | Description | Example Value |
|---|---|---|
| Force Field | Reactive force field capable of modeling bond breaking/formation. | ReaxFF/lg |
| Software | Large-scale Atomic/Molecular Massively Parallel Simulator. | LAMMPS |
| Ensemble | Statistical mechanics ensemble defining thermodynamic variables. | NVT, NPT |
| Temperature Range | Simulated temperatures to induce decomposition/detonation. | 2500 K - 3500 K |
| Simulation Time | Duration of the simulation to observe the full process. | 200 - 500 ps |
Data based on typical parameters from studies on 2,4-Dinitroanisole. icm.edu.pl
Theoretical Elucidation of Dinitroanisole Reaction Mechanisms and Kinetics
Theoretical methods are crucial for mapping out the step-by-step pathways of chemical reactions and determining their energetic feasibility and rates.
Transition State Theory (TST) is a theoretical framework used to calculate the rates of elementary chemical reactions. iupac.org It is based on the concept of an "activated complex" or "transition state," which is the molecular configuration at the point of maximum potential energy along a reaction coordinate. iupac.org By calculating the energy of this transition state relative to the reactants, chemists can determine the activation energy (ΔG‡), a critical factor governing the reaction rate. iupac.org
The principles of TST are applied to understand the reaction mechanisms of this compound. For example, in studies of its nucleophilic photosubstitution reactions, the formation of a short-lived intermediate complex is a key step. scispace.com TST helps to rationalize the kinetics of such processes by modeling the energy barrier that must be overcome for the reaction to proceed. leidenuniv.nl Some mechanistic pathways propose that this compound is itself formed through an intermediate or transition state. Computational modeling using DFT can locate the geometry and energy of these transition states, allowing for the calculation of reaction energetics and providing a deeper understanding of the reaction mechanism.
Computational Prediction of Reaction Pathways and Transient Intermediate Species
Computational studies have explored the reaction mechanisms of this compound, focusing on its interactions with nucleophiles and its behavior under thermal and photochemical conditions. These theoretical investigations provide a molecular-level understanding of the formation of transient intermediates and the energetic favorability of different reaction pathways.
Photoinduced Reactions with Nucleophiles:
Research into the photoinduced reactions of this compound (3,5-DINA) with nucleophiles (N), such as triethylamine (B128534) (TEA) and the hydroxide (B78521) ion (OH⁻), has revealed a complex series of events initiated by photoexcitation. rsc.org Upon flash excitation, 3,5-DINA in its lowest triplet state reacts with nucleophiles to form 3,5-dinitrophenolate (3,5-DNP). rsc.org Computational and spectroscopic studies have identified several transient species in this process.
The reaction proceeds through the formation of an initial exciplex (E) and two σ-complexes, where the nucleophile attacks the C(2) or C(4) positions of the aromatic ring. rsc.org These σ-complexes are transient and can revert to the parent 3,5-DINA molecule. rsc.org The exciplex E is considered a precursor to a more stable exciplex (Xu) and the radical anion of 3,5-DINA. rsc.org The formation of these intermediates has been characterized by their absorption spectra at different stages after flash excitation. rsc.org
In the presence of OH⁻, the exciplex Xu is attacked at the C(1) position by both the nucleophile and water molecules, leading to the formation of a σ{C(1)—OH⁻} complex, which subsequently transforms into the final product, 3,5-DNP. rsc.org When TEA is the nucleophile, two pathways to 3,5-DNP are observed. One path is similar to the reaction with OH⁻, while the second involves the formation of an exciplex E(TEA) from the reaction of the triplet-state 3,5-DINA with TEA. rsc.org
Table 1: Transient Species in the Photoinduced Reaction of this compound with Nucleophiles
| Transient Species | Description | Role in Reaction |
|---|---|---|
| Triplet State 3,5-DINA | Photoexcited state of this compound. | Initiates the reaction with nucleophiles. |
| Exciplex (E) | An excited-state complex formed between triplet 3,5-DINA and a nucleophile. | Precursor to other intermediates. rsc.org |
| σ-complexes (C(2)-N, C(4)-N) | Intermediates formed by the nucleophilic attack at C(2) or C(4) of the aromatic ring. | Reversible formation, can return to 3,5-DINA. rsc.org |
| Stable Exciplex (Xu) | A thermally more stable exciplex. | Attacked by nucleophiles to form the final product. rsc.org |
| 3,5-DINA Radical Anion | Radical anion of this compound. | Formed from the dissociation of the exciplex E. rsc.org |
| σ{C(1)—OH⁻} complex | Intermediate formed by the attack of OH⁻ at the C(1) position. | Precursor to 3,5-dinitrophenolate. rsc.org |
Hydrolysis and Degradation Pathways:
Computational modeling, specifically using DFT and ab initio molecular dynamics/molecular mechanics (AIMD/MM), has been employed to investigate the hydrolysis of dinitroanisole compounds. acs.org For 2,4-Dinitroanisole (DNAN), a compound structurally related to this compound, studies have predicted multiple hydrolysis pathways. One major pathway involves a nucleophilic aromatic substitution (SNAr) at the C1 position by a hydroxide ion, leading to the formation of 2,4-dinitrophenol (B41442) (DNP) and a methoxide (B1231860) leaving group. acs.orgsci-hub.se This reaction is predicted to proceed through a Meisenheimer complex intermediate. acs.orgacs.org
Another predicted pathway is denitration, where the hydroxide ion attacks at the C2 or C4 positions, resulting in the release of a nitrite (B80452) ion. acs.org Computational calculations have shown that the energy barriers for these denitration pathways are significantly high. acs.org
Table 2: Predicted Reaction Pathways for Dinitroanisole Hydrolysis
| Pathway | Description | Key Intermediate | Products |
|---|---|---|---|
| Demethylation (SNAr at C1) | Nucleophilic attack by OH⁻ at the C1 carbon. | Meisenheimer complex acs.orgacs.org | Dinitrophenol, Methoxide acs.org |
| Denitration (SNAr at C2/C4) | Nucleophilic attack by OH⁻ at the C2 or C4 carbon. | - | Nitroanisole, Nitrite acs.org |
The reaction of hydroxyl radicals (•OH) with dinitroanisole has also been investigated computationally. DFT calculations predict that the oxygen atom of the methoxy (B1213986) group is a likely site for radical attack due to its high negative Mulliken charge. osti.gov This can lead to an aromatic substitution reaction, generating dinitrophenol and methanol (B129727). osti.gov
Pulse Radiolysis Studies:
Pulse radiolysis of aqueous solutions of this compound has provided experimental evidence for the formation of transient radical species. The reaction of OH radicals with 3,5-DINA results in transient absorptions in the visible region, which have been assigned to different radical species. researchgate.net One absorption is attributed to a complex between the OH radical and the π-electron system of the dinitroanisole ring, while another is assigned to the formation of cyclohexadienyl-type radicals resulting from the covalent bonding of the OH radical to a ring carbon atom. researchgate.net Additionally, the radical anion and radical cation of this compound have been identified through their characteristic absorption spectra. researchgate.net
Research Applications and Performance Implications of Dinitroanisole
Dinitroanisole as an Insensitive Melt-Cast Matrix Ingredient in Energetic Formulations
Dinitroanisole has emerged as a critical component in the development of insensitive munitions (IM), largely as a replacement for traditional 2,4,6-trinitrotoluene (B92697) (TNT) in melt-cast explosive formulations. dtic.milnih.gov The primary driver for this substitution is the need for munitions that are less susceptible to accidental detonation from stimuli such as shock, impact, or thermal threats, thereby enhancing safety during transport, storage, and handling. dtic.mil The 2,4-dinitroanisole (B92663) (DNAN) isomer is the most extensively studied and used in this capacity. dtic.milnih.gov However, other isomers, including 3,5-dinitroanisole, are also considered for these applications, particularly for modifying the physical properties of the explosive mixture.
Formulations based on dinitroanisole are designed to be melt-pourable, allowing them to be cast into shells and other munitions using existing infrastructure originally designed for TNT-based compositions. dtic.mil This process involves melting the dinitroanisole to form a liquid matrix, into which solid energetic fillers like RDX, HMX, or NTO are suspended. dtic.milcranfield.ac.uk The resulting slurry is then poured into the munition casing and allowed to solidify.
While most research focuses on the 2,4-DNAN isomer, this compound is noted for its higher melting point (105°C) compared to 2,4-DNAN (94-95°C). This property makes it a candidate for use as a high-melting-point binder in specialized formulations, potentially offering improved thermal stability under certain operational conditions.
Several dinitroanisole-based formulations have been developed and studied, demonstrating the versatility of this compound as a melt-cast matrix. The table below details some of these formulations, which primarily use the 2,4-DNAN isomer but illustrate the general composition principles.
Table 1: Examples of DNAN-Based Melt-Cast Formulations
| Formulation Name | Composition | Purpose |
|---|---|---|
| ARX-4027 | 60% RDX, 40% DNAN | Direct replacement for Composition B, matching its formulation with DNAN instead of TNT. dtic.mil |
| ARX-4028 | 70% NTO, 30% DNAN | Designed as a highly insensitive explosive fill. dtic.mil |
| ARX-4029 | 65% NTO, 30% DNAN, 5% RDX | An insensitive formulation with enhanced performance over ARX-4028 due to the inclusion of RDX. dtic.mil |
| IMX-101 | 43.5% DNAN, 36.8% NQ, 19.7% NTO | A certified insensitive munition developed as a TNT replacement. uri.edusemanticscholar.org |
| IMX-104 | DNAN, NTO, RDX | A formulation evaluated as a replacement for Composition B in mortar systems. serdp-estcp.mil |
Combustion and Detonation Characteristics of Dinitroanisole-Based Formulations
The combustion and detonation behavior of dinitroanisole-based formulations are key to their performance and safety profiles. Studies on 2,4-DNAN reveal that it is significantly more resistant to burning compared to other energetic components. researchgate.nettandfonline.com In controlled combustion experiments, DNAN often leaves behind a substantial amount of unreacted material. researchgate.nettandfonline.com Furthermore, it has been observed to inhibit the combustion of co-formulated energetic materials like RDX and NTO. cranfield.ac.ukresearchgate.nettandfonline.com This inhibitory effect is reflected in the composition of gaseous products (such as CO, CO2, and N2O), the proportions of which differ when DNAN is present in a mixture compared to the individual components burning alone. tandfonline.com
The detonation performance of dinitroanisole is generally lower than that of TNT. bibliotekanauki.pl This is attributed to its lower crystal density, oxygen balance, and heat of explosion. researchgate.netrsc.org However, its primary advantage lies in its reduced sensitivity, not its raw power. The detonation velocity of pure cast 2,4-DNAN is significantly lower than that of TNT at their respective crystalline densities. bibliotekanauki.plresearchgate.net
When formulated with more powerful explosives like RDX or HMX, the resulting detonation velocity is, as expected, lower than a comparable TNT-based formulation but offers superior insensitivity. bibliotekanauki.pl For instance, substituting DNAN for TNT in an RDX/TNT (60/40) composition results in a marginal decrease in the velocity of detonation, suggesting an enhanced reaction rate of DNAN in the presence of RDX. bibliotekanauki.pl The performance of these formulations can be tailored by adjusting the percentage of the solid, high-energy filler. DNAN-based slurries can often accommodate a higher solid loading (up to 80% HMX) than TNT-based ones, which can result in a formulation with detonation performance superior to standard compositions like Octol (75% HMX, 25% TNT). bibliotekanauki.pl
Table 2: Comparative Detonation Properties
| Explosive | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| 2,4-Dinitroanisole (DNAN) | 1.33 | 5.60 | - |
| 2,4-Dinitroanisole (DNAN) | 1.54 | 5.97 | 9.5 |
| 2,4,6-Trinitrotoluene (TNT) | 1.65 | 6.90 | 18.9 |
| DFTNAN | 1.81 | 8.54 | - |
Data sourced from multiple studies for comparison. bibliotekanauki.plresearchgate.net
Influence of Dinitroanisole on the Performance of Co-formulated Energetic Materials
Sensitivity: One of the most critical impacts of using dinitroanisole is the reduction in sensitivity to impact, shock, and friction. bibliotekanauki.pl Formulations combining 2,4-DNAN with NTO are notably insensitive to shock, even more so than pure DNAN or TNT. bibliotekanauki.pl This desensitizing effect is a primary reason for its adoption in IM technologies. For example, a formulation of DNAN/RDX/NTO was found to have an impact sensitivity of 25 J, a significant improvement over the 14 J measured for the equivalent TNT/RDX/NTO mixture.
Thermal Stability and Compatibility: While neat 2,4-DNAN is thermally more stable than dinitrotoluene (DNT), its stability can be compromised when mixed with other energetic materials like NTO and nitroguanidine (B56551) (NQ). semanticscholar.orguri.edu Studies on the IMX-101 formulation showed that both NTO and NQ accelerate the thermal decomposition of DNAN. semanticscholar.orguri.edu The decomposition of NTO and NQ can produce ammonia, which in turn reacts with DNAN to form dinitroaniline, further promoting decomposition. uri.eduuri.edu This highlights the importance of compatibility studies when designing new formulations. Despite these interactions, DNAN-based explosives generally exhibit greater kinetic inertness and thermal stability compared to their TNT counterparts. rsc.org
Processing and Physical Properties: Dinitroanisole also affects the physical and processing characteristics of the formulation. Molten 2,4-DNAN, much like TNT, can dissolve a certain amount of RDX (approximately 14 g per 100 g of DNAN at 100°C). dtic.mil This solubility influences the viscosity of the melt-cast slurry, which is a critical parameter for ensuring a uniform and void-free fill in munitions. Formulations with DNAN have been observed to solidify faster and with less shrinkage compared to TNT-based compositions, which is advantageous in manufacturing. bibliotekanauki.pl However, pure DNAN can exhibit significant irreversible growth (up to 15% volume change) when subjected to repeated temperature cycling, a major concern that must be managed in formulation design. bibliotekanauki.pldtic.mil
Advanced Analytical Methodologies for 3,5 Dinitroanisole and Its Derivatives in Research
Spectroscopic Techniques in Dinitroanisole Characterization and Reaction Monitoring (e.g., FT-IR, UV-Vis)
Spectroscopic methods are fundamental tools for the characterization of 3,5-Dinitroanisole and for monitoring its chemical reactions. Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecule's functional groups and electronic transitions.
Fourier-Transform Infrared (FT-IR) Spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The presence of two nitro groups (NO₂) is confirmed by strong characteristic absorption bands. The antisymmetric stretching vibration of the NO₂ groups typically appears around 1520-1548 cm⁻¹, while the symmetric stretching is observed near 1347-1350 cm⁻¹. researchgate.netrsc.org The C-O stretching of the ether group and the C-H stretching of the methyl group are also identifiable in the IR spectrum. rsc.org FT-IR can be used to monitor reactions, such as the reduction of a nitro group, by observing the disappearance of the nitro group peaks and the appearance of new peaks corresponding to the resulting functional group, for instance, the characteristic paired peaks of a primary amine. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the nitro-aromatic system gives rise to distinct absorption bands in the UV region. This technique is particularly useful for quantitative analysis and for monitoring the progress of reactions where the chromophore changes, leading to a shift in the absorption maximum or a change in absorbance. For example, during the degradation of dinitroanisole isomers, UV-Vis detection at a specific wavelength, such as 315 nm, can be used to quantify the parent compound and its degradation products. acs.org
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Nitro (NO₂) | Antisymmetric Stretch | 1520 - 1548 | researchgate.netrsc.org |
| Nitro (NO₂) | Symmetric Stretch | 1347 - 1350 | researchgate.netrsc.org |
| Ether (C-O-C) | Asymmetric Stretch | ~1280 | rsc.org |
| Methyl (CH₃) | C-H Stretch | ~2854 | rsc.org |
| Aromatic Ring | C=C Stretch | ~1600 | dtic.mil |
Chromatographic Separations for Dinitroanisole and its Metabolites (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its metabolites from complex mixtures. Its versatility allows for the use of various stationary and mobile phases to achieve optimal separation.
For the analysis of dinitroanisole isomers and their transformation products, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.com A C18 column is a frequent choice for the stationary phase, providing good separation for many explosive compounds and their derivatives. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. sielc.comchromforum.org The addition of an acid, like phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry, volatile acids like formic acid are preferred. sielc.com
Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate complex mixtures containing compounds with a wide range of polarities, such as this compound and its various metabolites. science.govnih.gov HPLC methods have been developed to separate a wide array of energetic compounds, including dinitroanisole isomers, within a single analytical run. researchgate.neterdcinnovation.org The use of a diode array detector (DAD) with HPLC allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification of individual components. researchgate.net
Challenges in HPLC separation can arise, particularly with isomeric compounds which may have very similar retention times. researchgate.netchromforum.org In such cases, optimization of chromatographic parameters like the mobile phase composition, gradient profile, column temperature, and flow rate is crucial. researchgate.net For particularly difficult separations, alternative stationary phases, such as phenyl columns, may offer better selectivity for aromatic compounds. chromforum.org
Interactive Table: Example HPLC Method Parameters for Dinitroanisole Analysis
| Parameter | Condition | Reference |
| Column | C18 | researchgate.net |
| Mobile Phase | Acetonitrile/Water with Phosphoric Acid | sielc.com |
| Detection | UV (e.g., 214 nm, 235 nm) | researchgate.net |
| Elution Mode | Gradient | science.govnih.gov |
Mass Spectrometric Identification of Dinitroanisole Transformation Products and Intermediates (e.g., LDI-MS, LC-QQQ MS)
Mass spectrometry (MS) is an indispensable tool for the identification of this compound, its transformation products, and reaction intermediates due to its high sensitivity and ability to provide molecular weight and structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , particularly with a triple quadrupole (QQQ) mass analyzer, is a powerful technique for the quantitative analysis of this compound and its metabolites in various matrices. nih.gov The use of selected reaction monitoring (SRM) in LC-MS/MS provides high selectivity and sensitivity for target analytes. nih.gov This technique has been successfully applied to the analysis of dinitroanisole and other insensitive munitions constituents in environmental samples. acs.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as LC-QToF-MS, allows for the accurate mass determination of parent ions and fragment ions, facilitating the identification of unknown transformation products and metabolites. nih.govnsf.gov
Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a valuable surface analysis technique that can be used to identify intermediates adsorbed on surfaces during reaction processes. researchgate.netosti.gov LDI-MS has been employed to identify intermediates in the degradation of dinitroanisole, providing insights into reaction mechanisms. researchgate.netosti.gov This technique offers the advantage of minimal sample preparation. nih.gov
The combination of these mass spectrometric techniques allows for a comprehensive understanding of the fate of this compound in various systems. For instance, in studies of the biotransformation of 2,4-dinitroanisole (B92663), LC-QToF-MS has been used to identify a range of products, including reduced amines and azo-dimers. acs.org
Interactive Table: Mass Spectrometry Techniques for this compound Analysis
| Technique | Application | Key Advantages | Reference(s) |
| LC-QQQ MS | Quantitative analysis of this compound and its metabolites | High sensitivity and selectivity (using SRM) | nih.govnih.gov |
| LC-QToF-MS | Identification of unknown transformation products | Accurate mass measurement for formula determination | nih.govnsf.gov |
| LDI-MS | Identification of surface-adsorbed intermediates | Minimal sample preparation, surface-sensitive | researchgate.netosti.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the definitive structural elucidation of this compound and its derivatives. slideshare.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR spectroscopy of this compound shows distinct signals for the aromatic protons and the methoxy (B1213986) protons. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the benzene (B151609) ring. acs.org The integration of the signals provides the ratio of the different types of protons in the molecule. acs.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. acs.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of the aromatic carbons and the methoxy carbon. acs.org For instance, carbons bearing nitro groups will be shifted downfield.
NMR is also invaluable for characterizing reaction products and intermediates. acs.org For example, in the synthesis of derivatives of this compound, NMR can be used to confirm the structure of the product and to assess the ratio of isomers formed. acs.org The use of isotopically labeled compounds in conjunction with NMR can provide even more detailed mechanistic insights. dtic.mil
Interactive Table: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference(s) |
| ¹H | Aromatic Protons | δ ~7.8–8.1 | |
| ¹H | Methoxy Protons (-OCH₃) | δ ~3.8 | |
| ¹³C | Nitro-substituted Carbons | ~145 | |
| ¹³C | Methoxy Carbon (-OCH₃) | ~56 |
Future Research Directions and Emerging Areas in 3,5 Dinitroanisole Studies
Development of Novel and Sustainable Synthetic Routes for Dinitroanisole
The traditional synthesis of dinitroanisole compounds often involves harsh conditions and the use of strong acids, prompting a shift towards more environmentally benign processes. Future research is concentrating on creating sustainable and efficient synthetic pathways.
One established method for preparing 3,5-Dinitroanisole involves the reaction of 1,3,5-trinitrobenzene (B165232) with sodium methoxide (B1231860) in absolute methyl alcohol. orgsyn.org While effective, this route utilizes a strong base and a volatile organic solvent.
A more contemporary approach has focused on the direct dinitration of anisole (B1667542). Researchers have successfully developed a solvent-free batch process for synthesizing 2,4-dinitroanisole (B92663) (DNAN), a related isomer, using a mixture of propionic anhydride (B1165640) and 98% nitric acid to generate the active nitrating species, propionyl nitrate (B79036). dtic.mil This method avoids traditional solvents and has been scaled up to a 270g batch process. dtic.mil Future work could adapt and optimize such solvent-free or "green" chemistry approaches for the specific synthesis of this compound, potentially exploring flow-reaction methods for larger-scale, more controlled production. dtic.milosti.gov The synthesis of isotopically labeled 2,4-dinitroanisole has also been achieved, a technique crucial for environmental fate and transport studies, which could be applied to 3,5-DNA. tandfonline.com
Table 1: Comparison of Synthetic Routes for Dinitroanisoles
| Method | Target Compound | Key Reagents | Key Features | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | This compound | 1,3,5-Trinitrobenzene, Sodium Methoxide, Methyl Alcohol | Established lab-scale synthesis. | orgsyn.org |
| Solvent-Free Dinitration | 2,4-Dinitroanisole | Anisole, Propionic Anhydride, Nitric Acid | Environmentally benign, scalable batch process. | dtic.mil |
| Isotopic Labeling Synthesis | [13C,15N]-2,4-Dinitroanisole | Chlorobenzene-13C6 | Enables environmental fate and metabolism studies. | tandfonline.com |
In-depth Mechanistic Investigations of Dinitroanisole Reactivity in Complex Systems
Understanding the fundamental reaction mechanisms of this compound is critical for predicting its behavior in various chemical and biological systems. Future research will likely focus on elucidating these mechanisms using advanced spectroscopic and kinetic techniques.
Pulse radiolysis has been employed to study the transient species formed from this compound in aqueous solutions. researchgate.net This technique has allowed for the characterization of the radical anion (dNA⁻) and OH radical adducts, providing rate constants for their formation and decay. researchgate.net For instance, the reaction of OH radicals with 3,5-DNA occurs with a rate constant of 4 × 10⁹ dm³ mol⁻¹ s⁻¹. researchgate.net
Further studies have investigated the photoinduced substitution of the methoxy (B1213986) group in this compound in alkaline solutions. rsc.org These investigations, using flash excitation, have identified several transient intermediates and support a reaction mechanism involving the lowest triplet state of the molecule. rsc.orgcapes.gov.brrsc.org Mechanistic studies on the alkaline hydrolysis of the related isomer, 2,4-dinitroanisole, suggest that a Meisenheimer complex acts as an intermediate in the formation of the corresponding dinitrophenolate. acs.org Similar detailed kinetic and mechanistic studies are needed for this compound to fully understand its reactivity with nucleophiles and in photochemical processes.
Table 2: Kinetic Data for this compound Reactions
| Reactant | Reaction Type | Rate Constant (k) | Technique | Reference |
|---|---|---|---|---|
| Solvated electrons (e⁻aq) | Radical anion formation | 4.2 × 10¹⁰ dm³ mol⁻¹ s⁻¹ | Pulse Radiolysis | researchgate.net |
| Isopropanol radical ((CH₃)₂COH) | Radical anion formation | 2.5 × 10⁹ dm³ mol⁻¹ s⁻¹ | Pulse Radiolysis | researchgate.net |
| Hydroxyl radical (OH•) | Adduct formation | 4 × 10⁹ dm³ mol⁻¹ s⁻¹ | Pulse Radiolysis | researchgate.net |
Exploration of Enhanced Environmental Remediation and Bioremediation Strategies for Dinitroanisole Contamination
Nitroaromatic compounds, including dinitroanisoles, are environmental contaminants, often originating from industrial processes and munitions. nih.gov Developing effective remediation strategies is a key area of future research.
Bioremediation, which uses microorganisms to degrade toxic pollutants, is a promising and cost-effective approach. researchgate.netresearchgate.net Research has shown that various bacteria and fungi can transform or mineralize nitroaromatic compounds under both anaerobic and aerobic conditions. nih.govslideshare.net For example, anaerobic bacteria can reduce the nitro groups to amines, while aerobic bacteria can utilize dinitro and trinitro compounds as growth substrates through several metabolic strategies. nih.gov The white-rot fungus Phanerochaete chrysosporium has shown the ability to mineralize dinitrotoluene and trinitrotoluene. nih.gov
For the related compound 2,4-dinitroanisole (DNAN), studies have identified bacteria like Nocardioides sp. that can biodegrade it. acs.org The degradation pathway often involves initial reduction of the nitro groups. capes.gov.br Furthermore, phytoremediation, the use of plants to clean up contaminants, is another emerging strategy. nih.govresearchgate.net Plants can take up and metabolize DNAN, transforming it into less harmful compounds. nih.govresearchgate.net
Future research should focus on identifying and engineering specific microbial strains or plant species with enhanced degradation capabilities for this compound. This includes exploring combined biological-abiotic strategies, such as using Fe(III)-reducing microorganisms, which have proven effective for DNAN. capes.gov.br
Further Integration of Advanced Computational and Experimental Approaches in Dinitroanisole Research
The synergy between computational modeling and experimental work is crucial for advancing the understanding of this compound. Quantum chemical investigations and molecular dynamics simulations can provide deep insights into the molecule's structure, properties, and reaction mechanisms.
Computational methods like Density Functional Theory (DFT) have been used to study the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole, revealing that its thermal stability is higher than that of TNT. rsc.org DFT has also been used to investigate the alkaline hydrolysis of DNAN, helping to elucidate reaction pathways. acs.org Similar computational studies on this compound would be invaluable for predicting its stability, reactivity, and spectroscopic properties. For example, quantum chemical calculations can predict ionization potentials, electron affinities, and redox properties, which are essential for understanding its environmental fate. mst.edu
Integrating these computational predictions with advanced experimental techniques is the path forward. For instance, combining reactive-transport modeling with experimental data from electrochemical oxidation can validate proposed degradation pathways. acs.org The lifetime of the excited triplet state of this compound in aqueous solvent mixtures has been studied, revealing the influence of hydrogen bonding with water molecules, an observation that can be further explored with molecular dynamics simulations. researchgate.net This integrated approach will accelerate the discovery and optimization of new applications and remediation strategies for this compound.
Q & A
Basic: What are the established synthetic routes for 3,5-dinitroanisole, and how do reaction conditions influence yield and purity?
Answer:
3,5-DNAns is commonly synthesized via nitration and methoxylation of precursor aromatic compounds. A well-documented method involves reacting 1,3,5-trinitrobenzene with sodium methoxide in anhydrous methanol under controlled temperature (30–50°C) to replace a nitro group with a methoxy group . Key variables affecting yield include:
- Stoichiometry : Excess sodium methoxide (>3 eq.) improves substitution efficiency.
- Solvent purity : Anhydrous methanol minimizes hydrolysis side reactions.
- Temperature : Elevated temperatures (>60°C) risk decomposition, reducing purity.
Alternative routes include direct nitration of anisole derivatives, but regioselectivity challenges may arise due to competing meta/para nitration .
Basic: How do the explosive properties of 3,5-DNAns compare to TNT, and what structural factors contribute to its lower sensitivity?
Answer:
3,5-DNAns is less powerful than TNT (detonation velocity ~6,000 m/s vs. TNT’s 6,940 m/s) and exhibits lower impact sensitivity (e.g., higher drop-weight test thresholds) . Contributing factors include:
- Electron-withdrawing groups : The methoxy group reduces aromatic ring electron density, stabilizing the molecule against initiation.
- Crystal packing : Lower density (1.558 g/cm³ at 20°C) compared to TNT (1.65 g/cm³) may reduce shockwave propagation efficiency .
Advanced: How can researchers design experiments to resolve contradictions in reported thermal stability data for 3,5-DNAns?
Answer:
Discrepancies in decomposition temperatures (e.g., 105°C vs. 120°C in literature) may stem from impurities or measurement techniques. A robust experimental design should include:
- Differential Scanning Calorimetry (DSC) : Quantify onset temperature and enthalpy changes under inert vs. oxidative atmospheres.
- Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature ramps (e.g., 5°C/min).
- Purity validation : Use HPLC with UV detection (λ = 254 nm) to confirm analyte homogeneity .
Controlled humidity conditions are critical, as hygroscopicity may alter decomposition pathways .
Advanced: What analytical methods are optimal for detecting 3,5-DNAns in environmental matrices, and how can cross-reactivity with structural analogs be minimized?
Answer:
For environmental samples (water, soil), use:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column with a methanol/water gradient (60:40 → 90:10) and monitor transitions for m/z 198 → 152 (quantifier) and 198 → 122 (qualifier) .
- Solid-Phase Extraction (SPE) : Cleanup with hydrophilic-lipophilic balance (HLB) cartridges reduces matrix interference.
Cross-reactivity with 2,4-dinitroanisole (DNAN) can be mitigated via chromatographic separation (e.g., adjusted retention times) and selective ion monitoring .
Advanced: What computational models predict the phase behavior of 3,5-DNAns under high pressure, and how do these align with experimental observations?
Answer:
Density Functional Theory (DFT) simulations (e.g., using VASP or Gaussian) can model pressure-induced phase transitions. Key parameters include:
- Lattice constants : Compare simulated vs. experimental XRD data (e.g., monoclinic to orthorhombic transitions at ~5 GPa) .
- Raman spectroscopy : Validate predicted vibrational mode shifts (e.g., nitro-group symmetric stretching at 1,350 cm⁻¹) under hydrostatic pressure .
Discrepancies often arise from neglecting temperature-pressure coupling; hybrid MD-DFT approaches improve accuracy .
Basic: What are the primary degradation pathways of 3,5-DNAns in aqueous environments, and which intermediates pose ecological risks?
Answer:
Photolysis and hydrolysis dominate degradation:
- Photolysis : UV exposure (λ = 300–400 nm) cleaves the methoxy group, yielding 3,5-dinitrophenol (toxic to aquatic organisms) .
- Hydrolysis : Alkaline conditions (pH >9) promote nitro-group reduction to amines, forming 3-amino-5-nitroanisole (persistent in anaerobic sediments) .
Ecotoxicity assays (e.g., Daphnia magna LC50) are recommended for intermediate risk assessment .
Advanced: How can researchers optimize calorimetric methods to quantify 3,5-DNAns energetics in binary explosive formulations?
Answer:
For formulations with HMX or RDX:
- Microscale Combustion Calorimetry (MCC) : Measure heat release rate (HRR) and total heat of combustion (ΔHc) at 1–2 mg samples.
- Adiabatic Bomb Calorimetry : Compare experimental ΔHf (enthalpy of formation) with CHEETAH or EXPLO5 simulations .
Correct for binder interactions (e.g., wax or polymer matrices) by subtracting baseline calorimetric profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
